Stéarate de glycidyle

Vue d'ensemble

Description

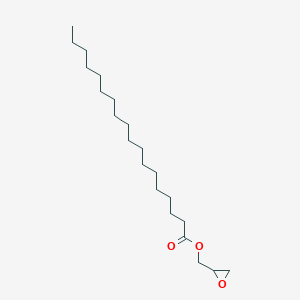

Le stéarate de glycidyle est un composé formé par l'estérification de l'acide stéarique avec le glycidol. L'acide stéarique est un acide gras saturé, tandis que le glycidol est un époxyde. Ce composé fait partie de la classe plus large des esters d'acides gras glycidyles, que l'on trouve couramment dans les huiles et les graisses transformées. Ces esters présentent un intérêt majeur en raison de leurs implications potentielles pour la santé et de leur présence dans diverses applications industrielles .

Applications De Recherche Scientifique

Le stéarate de glycidyle a plusieurs applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres produits chimiques et matériaux.

Biologie : Étudié pour ses effets biologiques potentiels et ses interactions avec les composants cellulaires.

Médecine : Enquêté pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant des formulations pharmaceutiques.

Industrie : Utilisé dans la production de tensioactifs, d'émulsifiants et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les molécules biologiques. Le cycle époxyde du glycidol peut réagir avec les sites nucléophiles des protéines, de l'ADN et d'autres biomolécules, conduisant potentiellement à divers effets biologiques. Ces interactions peuvent affecter les voies cellulaires et les cibles moléculaires, influençant des processus tels que la signalisation cellulaire, le métabolisme et l'expression des gènes .

Composés similaires :

Palmitate de glycidyle : Formé à partir de l'acide palmitique et du glycidol.

Oléate de glycidyle : Formé à partir de l'acide oléique et du glycidol.

Linoléate de glycidyle : Formé à partir de l'acide linoléique et du glycidol.

Unicité : Le this compound est unique en raison de son composant acide gras spécifique, l'acide stéarique, qui est un acide gras saturé. Cette saturation peut influencer les propriétés physiques et la réactivité de l'ester par rapport à ses homologues insaturés comme l'oléate de glycidyle et le linoléate de glycidyle.

Mécanisme D'action

Target of Action

Glycidyl stearate, also known as glycidyl ester of stearic acid, primarily targets a variety of fatty acids . The majority of glycidol, the parent compound of glycidyl stearate, is bound to fatty acids such as palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) . These fatty acids play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling pathways.

Mode of Action

Glycidyl stearate interacts with its targets through the process of esterification . When ingested as part of the diet, under the action of lipases, glycidyl esters like glycidyl stearate are believed to release glycidol . Glycidol, an epoxide, can then interact with biological molecules, potentially leading to various biochemical changes.

Biochemical Pathways

It is known that glycidyl fatty acid esters could theoretically be hydrolyzed by lipases to the parent glycidol in the gastrointestinal tract . This suggests that glycidyl stearate may influence lipid metabolism and digestion pathways.

Pharmacokinetics

It is known that glycidyl esters are formed at high temperatures during edible oil production and can be present in processed foods . This suggests that the bioavailability of glycidyl stearate may depend on dietary intake and digestive processes.

Result of Action

Glycidol, the compound released from glycidyl esters by the action of lipases, is an epoxide and has been classified as a group 2a carcinogen by iarc, indicating it is probably carcinogenic to humans . This suggests that the action of glycidyl stearate could potentially lead to harmful effects.

Action Environment

The action, efficacy, and stability of glycidyl stearate can be influenced by various environmental factors. For instance, the formation of glycidyl esters can be affected by food ingredients, cooking device, and heating time, as well as heating temperature . Therefore, the environment in which glycidyl stearate is formed and consumed can significantly impact its action.

Analyse Biochimique

Biochemical Properties

It is known that Glycidyl stearate interacts with various biomolecules due to its reactive epoxy groups . These interactions can influence the properties and functions of these biomolecules, potentially affecting various biochemical reactions.

Cellular Effects

It is known that Glycidyl stearate can interact with various cellular components due to its reactive epoxy groups . These interactions can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function, which could vary with different dosages. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence metabolic flux or metabolite levels.

Transport and Distribution

It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its activity or function within specific compartments or organelles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du stéarate de glycidyle implique généralement la réaction de l'acide stéarique avec le glycidol. Cette réaction peut être catalysée par des catalyseurs acides ou basiques. Le processus nécessite généralement des températures contrôlées pour garantir que la réaction d'estérification se déroule efficacement.

Méthodes de production industrielle : Dans les milieux industriels, la production d'esters glycidyles, y compris le this compound, implique souvent des procédés à haute température. Ces esters se forment lors de l'étape de désodorisation du raffinage des huiles, où les températures peuvent dépasser 200 °C . Les conditions de réaction doivent être soigneusement contrôlées pour optimiser le rendement et minimiser la formation de sous-produits indésirables.

Analyse Des Réactions Chimiques

Types de réactions : Le stéarate de glycidyle peut subir diverses réactions chimiques, notamment :

Hydrolyse : Cette réaction implique la rupture de la liaison ester en présence d'eau, conduisant à la formation d'acide stéarique et de glycidol.

Oxydation : Le cycle époxyde du glycidol peut être ouvert par des réactions d'oxydation, formant des diols ou d'autres produits oxydés.

Substitution : Le groupe ester peut être substitué par d'autres nucléophiles, conduisant à la formation de différents esters ou autres dérivés.

Réactifs et conditions courants :

Hydrolyse : Généralement catalysée par des acides ou des bases, tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène ou les peracides.

Substitution : Des nucléophiles tels que les alcools ou les amines peuvent être utilisés dans des conditions douces à modérées.

Principaux produits :

Hydrolyse : Acide stéarique et glycidol.

Oxydation : Diols ou autres dérivés oxydés.

Substitution : Divers esters ou dérivés d'amines.

Comparaison Avec Des Composés Similaires

Glycidyl palmitate: Formed from palmitic acid and glycidol.

Glycidyl oleate: Formed from oleic acid and glycidol.

Glycidyl linoleate: Formed from linoleic acid and glycidol.

Uniqueness: Stearic Acid glycidyl ester is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This saturation can influence the physical properties and reactivity of the ester compared to its unsaturated counterparts like glycidyl oleate and glycidyl linoleate.

Activité Biologique

Glycidyl stearate is an organic compound classified as both an epoxide and a carboxylic acid ester. Its unique structure, which includes a reactive epoxide ring attached to a long hydrocarbon chain, imparts various biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of glycidyl stearate, focusing on its potential allergenic properties, carcinogenic risks, and implications in lipid metabolism.

Chemical Structure and Synthesis

Glycidyl stearate is synthesized through the reaction of epichlorohydrin with stearic acid in the presence of a base catalyst. The chemical reaction can be summarized as follows:

This compound is characterized by its epoxide ring, which is highly reactive and can participate in various chemical reactions, including ring-opening reactions with nucleophiles and polymerization processes .

1. Allergenic Properties

Glycidyl stearate has been reported to exhibit potential allergenic properties. Studies indicate that exposure to glycidyl esters can lead to sensitization and allergic reactions in some individuals. The mechanism behind this involves the formation of reactive metabolites that may interact with proteins, leading to immune responses.

2. Carcinogenic Risks

Regulatory agencies classify glycidyl stearate as a potential carcinogen due to its ability to convert into glycidol, a known genotoxic agent, under certain conditions. Glycidol can form adducts with macromolecules such as DNA and proteins, potentially leading to mutagenesis and tumor development . The conversion of glycidyl esters into glycidol is particularly concerning in food products, where these compounds can be ingested .

3. Impact on Lipid Metabolism

Recent research highlights the role of glycidyl stearate in lipid metabolism. It has been shown that very long-chain fatty acids (VLCFAs), which can be derived from glycidyl esters, are crucial for cancer cell survival. Depletion of VLCFAs through inhibition of key metabolic enzymes has been linked to reduced tumor growth, suggesting that glycidyl stearate may influence cancer biology through its effects on fatty acid profiles .

Case Study 1: Allergic Reactions

A study conducted on individuals exposed to glycidyl esters found that a significant number developed allergic contact dermatitis. The study emphasized the need for regulatory measures to limit exposure in consumer products.

Case Study 2: Carcinogenicity Assessment

Research assessing the carcinogenic potential of glycidyl stearate revealed that animal models exposed to high doses developed tumors at the site of exposure. The study concluded that while more research is needed, there is substantial evidence linking glycidyl esters to cancer risk due to their metabolic conversion to glycidol .

Case Study 3: Lipid Metabolism in Cancer

A recent investigation into the effects of VLCFAs on cancer cells demonstrated that manipulating lipid metabolism could serve as a therapeutic strategy. The study showed that inhibiting enzymes involved in VLCFA synthesis led to increased sensitivity of cancer cells to oxidative stress and cell death .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C19H36O3 |

| Molecular Weight | 316.49 g/mol |

| Physical State | Colorless or slightly yellow viscous liquid |

| Solubility | Low water solubility; high lipophilicity |

| Allergenic Potential | Yes; associated with allergic reactions |

| Carcinogenic Potential | Yes; can convert to glycidol |

Propriétés

IUPAC Name |

oxiran-2-ylmethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQGOXCIUOCDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316444 | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-84-6 | |

| Record name | Glycidyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Glycidyl stearate?

A1: Glycidyl stearate is primarily utilized as a hydrophobic finishing agent for materials like cotton fabrics. [] This compound enhances the material's resistance to water absorption, increasing its durability. Additionally, research indicates its potential as a diagnostic marker for prostate cancer, particularly in cases where the prostate-specific antigen (PSA) levels fall within a diagnostically ambiguous range. []

Q2: How does Glycidyl stearate contribute to hydrophobicity?

A2: When applied to cotton fabrics, Glycidyl stearate chemically interacts with the cellulose fibers. [] This interaction is evidenced by FTIR, SEM, and EDX analyses. This treatment results in a significant increase in the water contact angle, reaching up to 152 degrees, and a prolonged water drop absorption time, reaching 200 minutes under optimal conditions. []

Q3: What factors influence the effectiveness of Glycidyl stearate in hydrophobic treatments?

A3: Research suggests that factors such as the concentration of Glycidyl stearate used, the temperature, and the duration of the curing treatment can significantly influence its effectiveness in imparting hydrophobicity. [] Additionally, the presence of other chemicals, like NaOH, during the treatment process can also play a role. []

Q4: Beyond hydrophobic treatments, are there other areas where Glycidyl stearate is being investigated?

A4: Yes, recent research has explored the potential of using Glycidyl stearate as a component in biodegradable cationic surfactants. [] These types of surfactants are of interest due to their potential in various applications while being more environmentally friendly.

Q5: What is the significance of Glycidyl stearate in metabolomics studies?

A5: Glycidyl stearate has been identified as a potential biomarker in metabolomics studies, specifically in the context of distinguishing prostate cancer from benign prostatic hyperplasia (BPH) within the PSA gray zone. [] Its presence in serum, alongside other lipid metabolites, showed a correlation with PCa diagnosis. []

Q6: Are there any potential concerns regarding Glycidyl stearate in food products?

A6: While not directly addressed in the provided abstracts, Glycidyl stearate is structurally similar to glycidyl fatty acid esters, which are a concern in edible oils. [, ] These esters can potentially form during the refining process and have been linked to health concerns. Further research would be needed to assess if similar concerns exist for Glycidyl stearate in food applications.

Q7: What analytical techniques are used to study Glycidyl stearate?

A7: Various analytical techniques have been employed to study Glycidyl stearate. For instance, in its application for hydrophobic treatments, FTIR, SEM, and EDX analyses were used to confirm its presence and interaction with the treated material. [] In metabolomics studies, techniques like LC-MS/MS and NMR are used for identification and quantification of Glycidyl stearate and other metabolites. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.